N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring fused chromene, thiazole, and benzoxazolone moieties. Its synthesis typically involves multi-step reactions starting from precursors like 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate under solvent-free conditions with a piperidine catalyst, yielding intermediates such as 3-acetyl-8-methoxy-2H-chromen-2-one . Subsequent functionalization with thiazole and benzoxazolone groups enhances its bioactivity profile, particularly in antimicrobial and antioxidant applications .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c23-16(9-22-12-6-2-4-8-14(12)26-19(22)24)20-18-21-17-11-5-1-3-7-13(11)25-10-15(17)27-18/h1-8H,9-10H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEIPAPNNAPMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- The target compound’s benzoxazolone group distinguishes it from analogues with thiazolidinone (e.g., ) or isoxazole (e.g., ) moieties.
- Higher synthetic yields (64–94%) are observed in chromen-thiazole derivatives compared to thiazolidinone-linked coumarins (60–75%) .
Antioxidant Activity:
- N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide demonstrated superior antioxidant activity to ascorbic acid in DPPH assays, attributed to its coumarin-thiazolidinone hybrid structure .
- Chromen-thiazole derivatives (e.g., Compound 13) showed moderate activity due to electron-withdrawing chloro substituents enhancing radical scavenging .
Antimicrobial Activity:
- 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives exhibited potent antibacterial activity (MIC: 2–8 µg/mL) against S. aureus and E. coli .
- Thiazolidinone-linked coumarins (e.g., ) displayed antifungal activity against C. albicans (IC₅₀: 12–25 µM) .
Receptor Targeting:
- PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) showed high selectivity for TSPO receptors, making it a candidate for SPECT imaging .
Key Observations :
Physicochemical Properties
Key Observations :
- Higher LogP values in chromen-thiazole derivatives suggest better membrane permeability compared to quinazolinyl-thiazole analogues .
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